molecular formula C11H10F3N3OS B2413344 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide CAS No. 905785-01-5

2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide

Cat. No. B2413344
CAS RN: 905785-01-5
M. Wt: 289.28
InChI Key: NLIURYZMXRNJET-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog, which has been the focus of many scientists due to its potential as a biologically active compound . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

A new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using compound 2- (3-cyano-6- (thiophen-2-yl)-4,4′- bipyridin-2-yloxy) acetohydrazide as a starting material . The structures of these compounds were confirmed depending on the spectroscopic methods and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C10H7F3N2O2S . It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 276.23 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The compound and its derivatives showed promising cytotoxic effects against human breast cancer cells . Some of the compounds also exhibited favorable fungicidal activities . These findings suggest that this compound could be a novel lead structure for new insecticides and fungicides innovation research .

properties

IUPAC Name

2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-6-3-8(11(12,13)14)7(4-15)10(17-6)19-5-9(18)16-2/h3H,5H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIURYZMXRNJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide

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